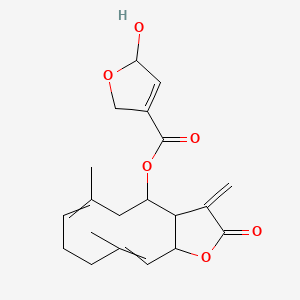
20-Dehydroeupatoriopicrin semiacetal
Descripción general
Descripción
20-Dehydroeupatoriopicrin semiacetal is a natural compound that belongs to the chemical family of sesquiterpenoids . It is isolated from Eupatorium cannabinum L . The molecular formula of this compound is C20H24O6 and it has a molecular weight of 360.406 .
Molecular Structure Analysis
The IUPAC name of 20-Dehydroeupatoriopicrin semiacetal is (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca [b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate . The InChI Key is GWPLGGJNZWWQIB-RKHCYLITSA-N .Physical And Chemical Properties Analysis
20-Dehydroeupatoriopicrin semiacetal is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Cytotoxic Effects in Various Cell Lines
Cytotoxicity in Human Lymphocytes : Olivetoric acid and physodic acid, similar to 20-Dehydroeupatoriopicrin semiacetal, show cytotoxic effects in human lymphocytes, with a significant association between cytotoxicity, oxidative stress, and genotoxicity. Low concentrations of these compounds exhibit no cytotoxic effect but high antioxidant features (Emsen et al., 2018).
Cytotoxicity in Human Amnion Fibroblasts : In a study involving olivetoric and physodic acid, isolated from Pseudevernia furfuracea (related to 20-Dehydroeupatoriopicrin semiacetal), these compounds exhibited cytotoxic effects on human amnion fibroblasts. They showed the potential as natural health medicine to protect against oxidative stress and genotoxicity (Emsen et al., 2017).
Antitumor and Anticancer Properties
Semi-Synthetic Derivatives Against Tumors : A study on semi-synthetic derivatives from eupatoriopicrin (a compound similar to 20-Dehydroeupatoriopicrin semiacetal) showed enhanced cytotoxicity against various tumor cell lines. This research suggests the potential for these compounds in cancer treatment (Woerdenbag et al., 1988).
Eupatoriopicrin in Cancer Therapy : Eupatoriopicrin's effects on tumor cells indicate its possible use in cancer therapy. It has shown cytostatic activity in animal models with tumors, suggesting a role in inhibiting tumor growth (Woerdenbag et al., 1987).
Miscellaneous Applications
- Potential in Neuroendocrine Challenges : Research involving substances similar to 20-Dehydroeupatoriopicrin semiacetal has demonstrated potential in neuroendocrine applications. For example, oral administration of citalopram, a compound with some similarities, showed effectiveness in neuroendocrine challenge tests (Henning & Netter, 2002).
Propiedades
IUPAC Name |
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPLGGJNZWWQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137796526 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)
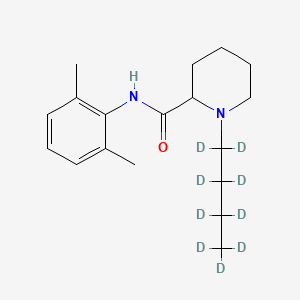

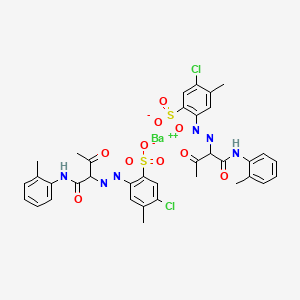
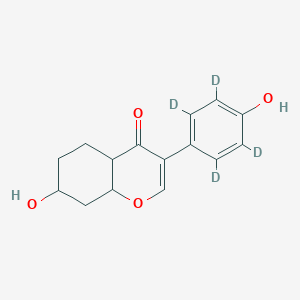
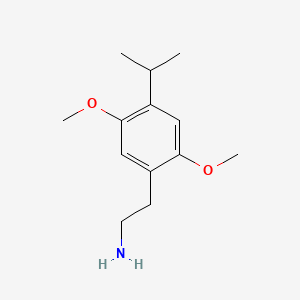

![Sodium (Z)-5-((3aR,4R,5R,6aS)-5-hydroxy-4-((S,1E,5Z)-3-hydroxyocta-1,5-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ylidene)pentanoate](/img/structure/B593380.png)
